Egfr/cdk2-IN-3

CAS No.:

Cat. No.: VC16628413

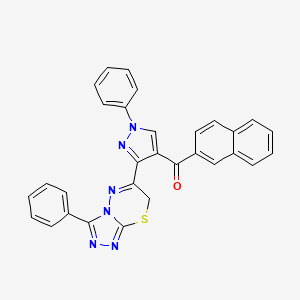

Molecular Formula: C30H20N6OS

Molecular Weight: 512.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H20N6OS |

|---|---|

| Molecular Weight | 512.6 g/mol |

| IUPAC Name | naphthalen-2-yl-[1-phenyl-3-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)pyrazol-4-yl]methanone |

| Standard InChI | InChI=1S/C30H20N6OS/c37-28(23-16-15-20-9-7-8-12-22(20)17-23)25-18-35(24-13-5-2-6-14-24)34-27(25)26-19-38-30-32-31-29(36(30)33-26)21-10-3-1-4-11-21/h1-18H,19H2 |

| Standard InChI Key | SYUSDDSBFLAITM-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=NN(C=C4C(=O)C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7 |

Introduction

Chemical and Pharmacological Profile of EGFR/CDK2-IN-3

Structural Characteristics

EGFR/CDK2-IN-3 has the molecular formula and a molecular weight of 512.58 g/mol. Its design integrates pharmacophores capable of binding both EGFR’s tyrosine kinase domain and CDK2’s ATP-binding pocket, enabling dual-target inhibition . The compound’s structure-activity relationship (SAR) optimizes interactions with key residues in these kinases, as evidenced by its low nanomolar inhibitory concentrations (Table 1).

Table 1: Biochemical and Cellular Activity of EGFR/CDK2-IN-3

| Parameter | Value |

|---|---|

| EGFR IC | 71.7 nM |

| CDK2 IC | 113.7 nM |

| MCF-7 Cell IC | 3.16 µM |

| Apoptosis Induction | Significant |

| Cell Cycle Arrest | S-phase |

Pharmacokinetic Properties

While in vivo pharmacokinetic data remain under investigation, in vitro assays highlight its stability in plasma and microsomal preparations, with a shelf life of three years under -20°C storage . Its moderate lipophilicity (calculated logP ~3.2) suggests adequate membrane permeability, critical for targeting intracellular CDK2 and membrane-associated EGFR.

Mechanism of Action: Dual Kinase Inhibition and Downstream Effects

EGFR Signaling Disruption

EGFR/CDK2-IN-3 competitively inhibits EGFR’s tyrosine kinase activity, blocking autophosphorylation at residues such as Y1068 and Y1173, which are essential for downstream RAS-ERK and PI3K-AKT pathway activation . In glioblastoma models, EMP3-mediated EGFR stabilization is circumvented by this inhibitor, leading to accelerated EGFR degradation via RAB7+ late endosomes—a process normally suppressed by EMP3-TBC1D5 interactions .

CDK2 Inhibition and Cell Cycle Arrest

By targeting CDK2, the compound prevents phosphorylation of retinoblastoma (Rb) protein, halting G1/S transition and inducing S-phase arrest . Notably, CDK2 inhibition also destabilizes ERK1/2 via USP37 deubiquitinase regulation, as CDK2 phosphorylates USP37 to enhance its activity, which in turn stabilizes ERK1/2 . Dual inhibition thus synergistically reduces both ERK phosphorylation and protein levels, amplifying anti-proliferative effects (Figure 1).

Figure 1: Synergistic Mechanism of EGFR/CDK2-IN-3

Adapted from PMC and TargetMol

Transcriptional and Phosphoproteomic Consequences

Phosphoproteomic analyses in EMP3-knockout glioblastoma cells reveal that EGFR/CDK2-IN-3 mimics EMP3 ablation, suppressing CDK2-driven phosphorylation events (e.g., ELK4 at Thr194/Ser387) and repressing EGFR-dependent transcriptional programs like c-Fos and MYC . Transcriptomic profiling further shows downregulation of mitotic regulators (PLK1, AURKB) and upregulation of pro-apoptotic genes (BAX, CASP3) .

Preclinical Efficacy and Therapeutic Implications

In Vitro Anti-Tumor Activity

In MCF-7 breast cancer cells, EGFR/CDK2-IN-3 reduces viability (IC = 3.16 µM) by inducing caspase-3/7-mediated apoptosis and S-phase accumulation . Similar effects are observed in patient-derived glioblastoma stem cells (GSCs), where the compound potentiates osimertinib sensitivity by 2.3-fold, overcoming EGFR-stabilizing resistance mechanisms .

Synergy with Targeted Therapies

Co-treatment with EGFR inhibitors (e.g., osimertinib) and CDK2 inhibitors enhances ERK1/2 suppression, as CDK2 inhibition reduces ERK1/2 stability while EGFR blockade diminishes its activation . This synergy is particularly effective in tumors with high EMP3 expression, where EGFR/CDK2-IN-3 counteracts EMP3’s oncogenic stabilization of EGFR/CDK2 axes .

Predictive Biomarkers

TCGA data correlate high EMP3 expression in glioblastoma with elevated total and phosphorylated EGFR levels, suggesting EMP3 as a biomarker for EGFR/CDK2-IN-3 responsiveness . Additionally, tumors overexpressing USP37 or harboring hyperactive ERK signaling may derive maximal benefit from this dual-target approach .

Comparative Analysis with Monotherapies

Advantages Over Single-Agent Inhibitors

While osimertinib (EGFR-specific) or dinaciclib (CDK2-specific) show partial efficacy, their mono-use often leads to compensatory pathway activation. For example, CDK2 inhibition alone upregulates AKT/mTOR signaling, whereas EGFR inhibition may induce MET amplification . EGFR/CDK2-IN-3’s dual action precludes such adaptive resistance, as demonstrated by sustained ERK1/2 suppression in combination studies .

Toxicity Profile

Future Directions and Clinical Translation

Ongoing Research Priorities

-

In Vivo Pharmacodynamics: Assessing tumor penetration and target engagement in orthotopic glioblastoma models.

-

Combination Regimens: Pairing with immune checkpoint inhibitors to exploit CDK2’s role in T-cell exhaustion .

-

Biomarker Refinement: Validating EMP3 and USP37 as predictive biomarkers in retrospective clinical cohorts.

Challenges in Development

-

Kinase Selectivity: Improving specificity to avoid CDK4/6 inhibition, which could cause hematologic toxicity.

-

Resistance Mechanisms: Monitoring for mutations in EGFR’s ATP-binding pocket or CDK2’s activation loop.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume